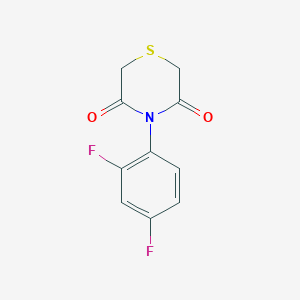

4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione is a chemical compound with the molecular formula C10H7F2NO2S and a molecular weight of 243.23 g/mol . This compound is characterized by the presence of a thiomorpholine ring substituted with a 2,4-difluorophenyl group. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.

Métodos De Preparación

The synthesis of 4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione typically involves the reaction of 2,4-difluoroaniline with thiomorpholine-3,5-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione is utilized in various scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes

Mecanismo De Acción

The mechanism of action of 4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .

Comparación Con Compuestos Similares

4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione can be compared with other similar compounds, such as:

4-(2,4-Difluorophenyl)morpholine-3,5-dione: This compound has a similar structure but lacks the sulfur atom present in thiomorpholine.

4-(2,4-Difluorophenyl)piperidine-3,5-dione: This compound has a piperidine ring instead of a thiomorpholine ring.

Actividad Biológica

4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione, a compound with the CAS number 338793-79-6, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiomorpholine ring substituted with a difluorophenyl group and two carbonyl groups. This unique configuration contributes to its biological activity by enabling interactions with various biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiomorpholine can inhibit cancer cell proliferation. A recent study demonstrated that thiazolidine-2,4-dione derivatives targeting VEGFR-2 exhibited IC50 values as low as 0.081 μM against various cancer cell lines (HT-29, A-549, and HCT-116) . Such findings suggest that this compound may also possess similar anticancer effects.

The mechanism by which this compound exerts its effects is thought to involve enzyme inhibition. Compounds in this class often interact with key enzymes involved in cell signaling pathways related to cancer progression and inflammation. For example, inhibition of dipeptidyl peptidase-4 (DPP-4) has been noted in related compounds, which can lead to enhanced insulin sensitivity and potential anti-tumor effects .

Enzyme Inhibition

In addition to anticancer properties, this compound is under investigation for its role as an enzyme inhibitor. The sulfonamide group in related structures has been shown to form hydrogen bonds with active sites of enzymes, inhibiting their activity and leading to various biological effects .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of thiomorpholine derivatives. For instance:

- MTT Assays : These assays have been employed to assess the cytotoxicity of compounds against various cancer cell lines. Compounds similar to this compound showed significant cytotoxic effects at micromolar concentrations.

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Thiazolidine Derivative | 0.081 | VEGFR-2 inhibition |

| Dipeptidyl Peptidase Inhibitor | ~1.0 | Enzyme inhibition |

| Thiomorpholine Derivative | Varies | Anticancer activity |

Future Directions

Given the promising biological activities observed in related compounds, further research into this compound is warranted. Potential areas for future exploration include:

- Mechanistic Studies : Detailed investigations into the specific molecular pathways affected by this compound.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

- Structure-Activity Relationship (SAR) : Conducting SAR studies to optimize the compound's pharmacological properties.

Propiedades

IUPAC Name |

4-(2,4-difluorophenyl)thiomorpholine-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2S/c11-6-1-2-8(7(12)3-6)13-9(14)4-16-5-10(13)15/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYYBDUKFAZANF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.